molecular formula C22H28N6 B11527251 N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine

N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11527251
M. Wt: 376.5 g/mol
InChI Key: BPWFTWSBWXSCOL-UHFFFAOYSA-N
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Description

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives

Properties

Molecular Formula

C22H28N6

Molecular Weight

376.5 g/mol

IUPAC Name

4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H28N6/c1-6-28(7-2)22-26-20(23-18-11-9-8-10-16(18)4)25-21(27-22)24-19-14-15(3)12-13-17(19)5/h8-14H,6-7H2,1-5H3,(H2,23,24,25,26,27)

InChI Key

BPWFTWSBWXSCOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2,5-dimethylaniline and 2-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the desired amine groups. The reaction mixture is then heated to promote the formation of the triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent or drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers, dyes, and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine
  • N-(2,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methylphenyl)-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern on the triazine ring, which imparts unique chemical and physical properties. This compound’s combination of phenyl and ethyl groups enhances its stability and reactivity, making it a valuable candidate for various applications in research and industry.

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